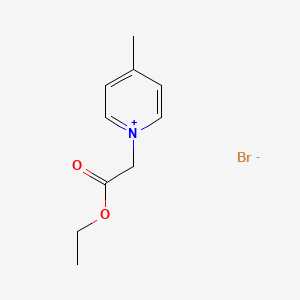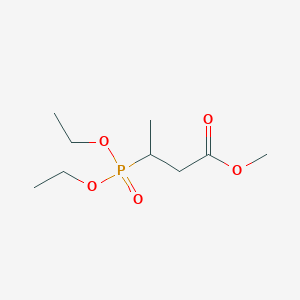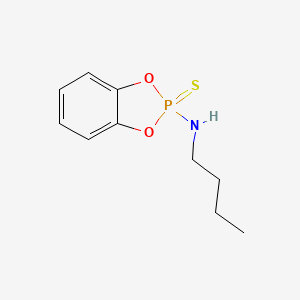
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organic compound with a unique structure that includes a benzodioxaphosphole ring and a butylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a butylamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help to optimize the process and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with proteins, while the benzodioxaphosphole ring can interact with hydrophobic pockets in enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butylamino)ethanol: This compound has a similar butylamino group but lacks the benzodioxaphosphole ring.
2-(Ethylamino)ethanol: Similar structure with an ethylamino group instead of butylamino.
2-(Methylamino)ethanol: Contains a methylamino group instead of butylamino.
Uniqueness
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to the presence of the benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different ring structures.
Propriétés
Numéro CAS |
64067-48-7 |
|---|---|
Formule moléculaire |
C10H14NO2PS |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-butyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C10H14NO2PS/c1-2-3-8-11-14(15)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3,(H,11,15) |
Clé InChI |
NKDZFRIZEZJHPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNP1(=S)OC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



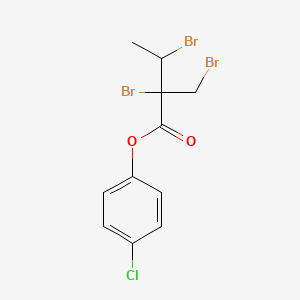

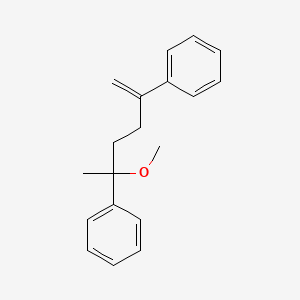
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
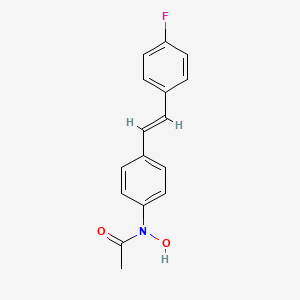



![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
